D-allo-Isoleucine Ethyl Ester Hydrochloride
Description
D-allo-Isoleucine Ethyl Ester Hydrochloride is a stereoisomeric derivative of isoleucine, a branched-chain amino acid. This compound features a unique stereochemical configuration at the α- and β-carbon positions (2R,3S), distinguishing it from the more common L-isoleucine (2S,3S). The ethyl ester modification enhances its lipophilicity, making it suitable for applications in peptide synthesis, prodrug design, and pharmaceutical research. The hydrochloride salt form improves solubility in polar solvents, facilitating its use in chemical reactions and biological assays .
Properties
IUPAC Name |
ethyl (2R,3S)-2-amino-3-methylpentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-6(3)7(9)8(10)11-5-2;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGRWNMNWONMOO-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)OCC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-allo-Isoleucine Ethyl Ester Hydrochloride typically involves the esterification of D-allo-Isoleucine with ethanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Production of D-allo-Isoleucine
The synthesis of D-allo-isoleucine begins with the conversion of L-isoleucine to its hydantoin derivative, followed by stereoselective enzymatic hydrolysis.
Reaction Pathway :
-
Hydantoin Formation :
L-isoleucine reacts with potassium cyanate under acidic conditions to form a mixture of L-isoleucine hydantoin and D-allo-isoleucine hydantoin . -
Enzymatic Hydrolysis :
The hydantoin mixture is treated with D-hydantoinase (e.g., Hydantoinase I or II), which selectively hydrolyzes the D-allo-isoleucine hydantoin to N-carbamoyl-D-allo-isoleucine . -
Decarbamoylation :
N-carbamoyl-D-allo-isoleucine is decarbamoylated using nitrous acid or decarbamoylase to yield D-allo-isoleucine .
Formation of D-allo-Isoleucine Ethyl Ester Hydrochloride
The amino acid is esterified and converted to its hydrochloride salt.
Reaction Pathway :
-
Esterification :
D-allo-isoleucine reacts with ethanol in the presence of an acid catalyst (e.g., HCl). -
Salt Formation :
The ester is treated with HCl gas to form the hydrochloride salt.
Analytical Data and Reaction Conditions
The following tables summarize key experimental parameters and analytical results:
Table 1: Reaction Conditions for D-allo-Isoleucine Production
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydantoin Formation | 36-38% HCl, 24 h, room temp | 95 | |
| Enzymatic Hydrolysis | pH 8.3–10.5, 30–50°C, 24 h | 100 (analytical) | |
| Decarbamoylation | 3.5 N HCl, 0°C, NaNO₂ | 63–82 |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₈ClNO₂ | |
| Molecular Weight | 221.7 g/mol | |
| Melting Point | 140–145°C |
Key Research Findings
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Enzymatic Efficiency : D-hydantoinases (Hydantoinase I/II) achieve near 100% conversion of D-allo-isoleucine hydantoin, with epimerization at C-5 facilitated by pH 8.3–10.5 .
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Optical Purity : The final product exhibits >99% enantiomeric excess, confirmed via HPLC (ChrownPack CR(+) column) .
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Esterification : Ethanol-based esterification is preferred for its mild conditions and high yield .
Scientific Research Applications
Chemistry
D-allo-Isoleucine Ethyl Ester Hydrochloride serves as a building block in organic synthesis. Its chiral nature makes it valuable for stereochemical studies and the development of complex molecules. It can participate in various chemical reactions, including hydrolysis and substitution, making it versatile for creating derivatives that may exhibit unique properties .
Biology
In biological research, this compound is utilized to study amino acid metabolism and transport mechanisms. It can act as a substrate in enzymatic reactions, allowing researchers to investigate enzyme specificity and activity. For example, studies have shown that D-allo-Isoleucine derivatives can be selectively hydrolyzed by specific enzymes, aiding in understanding metabolic pathways .
Medicine
While not commonly used directly in clinical settings, this compound is explored for its potential as a precursor in drug synthesis. Derivatives of this compound are being investigated for therapeutic applications due to their ability to modulate biological processes .
Industrial Applications
In the industrial sector, this compound is employed in the production of specialty chemicals and as an intermediate in synthesizing various organic compounds. Its properties allow it to be used effectively in developing bioactive small molecules and screening libraries for pharmaceutical research .
Case Study 1: Enzymatic Reactions
A study demonstrated that D-allo-Isoleucine can be used as a substrate in enzymatic reactions involving leucine dehydrogenase (Leu DH). The reaction efficiencies ranged from 80% to 95%, showcasing its utility in synthesizing labeled amino acids .
Case Study 2: Drug Development
Research into derivatives of D-allo-Isoleucine has indicated potential therapeutic effects in modulating metabolic pathways related to amino acid transport. These findings suggest avenues for further exploration in drug development .
Mechanism of Action
The mechanism of action of D-allo-Isoleucine Ethyl Ester Hydrochloride primarily involves its role as a substrate in enzymatic reactions. It interacts with specific enzymes, leading to the formation of products that can be further utilized in metabolic pathways . The molecular targets and pathways involved depend on the specific application and the enzymes present .
Comparison with Similar Compounds
Stereochemical Isomers of Isoleucine Derivatives
D-allo-Isoleucine Ethyl Ester Hydrochloride belongs to a family of isoleucine stereoisomers, including:
- L-Isoleucine Ethyl Ester Hydrochloride (2S,3S): The natural stereoisomer, widely used in protein synthesis.
- D-Isoleucine Ethyl Ester Hydrochloride (2R,3R): The enantiomer of L-isoleucine, with reversed chirality.
- L-allo-Isoleucine Ethyl Ester Hydrochloride (2S,3R): A diastereomer differing in β-carbon configuration.
Key Differentiators :
- NMR Spectral Signatures : The α-hydrogen chemical shift (δH) for D-allo-isoleucine derivatives (e.g., 4.90 ppm, dd) is distinct from L-isoleucine (4.70 ppm, dd) due to stereochemical effects on coupling constants (³JCH–CH and ³JCH–NH) .
- Ion Mobility Separation : D-allo-Isoleucine exhibits a unique collision cross-section (CCS) in ion mobility spectrometry, enabling separation from other isomers .
Ethyl Ester Hydrochloride Derivatives of Other Amino Acids
Comparative analysis with structurally analogous compounds:
Functional Differences :
- Lipophilicity : D-allo-Isoleucine Ethyl Ester HCl is more lipophilic than L-alanine derivatives due to its β-methyl group, enhancing membrane permeability .
- Epimerization Risk : Unlike L-alanine derivatives, D-allo-isoleucine is prone to α-carbon epimerization under basic conditions, requiring careful reaction control .
N-Acylated Derivatives
- N-Acetyl-D-alloisoleucine (C₈H₁₅NO₃): Unlike the ethyl ester hydrochloride, this derivative lacks the ester group and hydrochloride salt. Its molecular weight (173.21) and stereochemistry (2R,3S) make it useful in metabolic studies .
Biological Activity
D-allo-Isoleucine Ethyl Ester Hydrochloride (CAS Number: 315700-65-3) is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 195.69 g/mol
This compound is synthesized through the esterification of D-allo-Isoleucine with ethanol, followed by hydrochloride formation. Its unique stereochemistry distinguishes it from other isomers, impacting its biological interactions and enzymatic specificity.
The primary mechanism of action for this compound involves its role as a substrate in enzymatic reactions. It participates in various metabolic pathways, influencing amino acid transport and metabolism. The compound's interaction with specific enzymes can lead to the formation of metabolites that may have therapeutic implications .
Biological Activities
- Amino Acid Metabolism : this compound is utilized in studies examining amino acid transport mechanisms and metabolic pathways. It serves as a model substrate for understanding enzyme specificity and activity in amino acid metabolism .
- Enzymatic Reactions : Research indicates that this compound can undergo hydrolysis, resulting in the release of D-allo-Isoleucine and ethanol, which can then participate in further biochemical reactions.
- Potential Therapeutic Applications : While not directly used in clinical settings, derivatives of this compound are being explored for their potential roles in drug synthesis and as precursors for therapeutic agents .
Table 1: Summary of Research Findings on this compound
Case Study: Enzymatic Hydrolysis
In a study focused on the hydrolysis of this compound, researchers observed significant enzymatic activity leading to the formation of D-allo-Isoleucine. This reaction was essential for understanding the compound's role in metabolic pathways involving branched-chain amino acids .
Comparison with Similar Compounds
This compound is often compared with its isomers, such as L-Isoleucine Ethyl Ester Hydrochloride and D-Isoleucine Ethyl Ester Hydrochloride. The differences in stereochemistry significantly affect their reactivity and interactions with biological systems.
Table 2: Comparison of Isoleucine Derivatives
| Compound | Stereochemistry | Biological Activity |
|---|---|---|
| This compound | Unique configuration | Substrate for specific enzymes |
| L-Isoleucine Ethyl Ester Hydrochloride | Natural form | Commonly utilized in protein synthesis |
| D-Isoleucine Ethyl Ester Hydrochloride | Different configuration | Varies in metabolic pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
